molecular formula C7H7NO3 B070789 (4R)-4-(furan-2-yl)-1,3-oxazolidin-2-one CAS No. 193528-31-3

(4R)-4-(furan-2-yl)-1,3-oxazolidin-2-one

Cat. No.: B070789
CAS No.: 193528-31-3
M. Wt: 153.14 g/mol
InChI Key: APSJMASLAHDNSQ-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4R)-4-(Furan-2-yl)-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative characterized by a five-membered heterocyclic ring containing oxygen and nitrogen atoms. The compound features a stereogenic center at the C4 position, with an R-configuration, and a furan-2-yl substituent at this position. Oxazolidinones are widely recognized for their pharmacological relevance, particularly as antimicrobial agents (e.g., linezolid) and enzyme inhibitors (e.g., PI3Kδ inhibitors) .

Synthetic routes often employ chiral auxiliaries or Lewis acids to achieve enantioselectivity. For instance, Ti-TADDOLate catalysts have been utilized in asymmetric aldol reactions to construct similar oxazolidinones . The compound’s structural flexibility makes it a candidate for further derivatization in drug discovery.

Properties

CAS No.

193528-31-3

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

IUPAC Name

(4R)-4-(furan-2-yl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C7H7NO3/c9-7-8-5(4-11-7)6-2-1-3-10-6/h1-3,5H,4H2,(H,8,9)/t5-/m1/s1

InChI Key

APSJMASLAHDNSQ-RXMQYKEDSA-N

SMILES

C1C(NC(=O)O1)C2=CC=CO2

Isomeric SMILES

C1[C@@H](NC(=O)O1)C2=CC=CO2

Canonical SMILES

C1C(NC(=O)O1)C2=CC=CO2

Synonyms

(4R)-4-(2-Furanyl)-2-oxazolidinone

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substituent Variations

The following table summarizes key structural analogs of (4R)-4-(furan-2-yl)-1,3-oxazolidin-2-one, highlighting substituent differences and their implications:

Compound Name Substituents at C4 Additional Functional Groups Key Properties/Applications Reference
(4R)-4-(Furan-2-yl)-1,3-oxazolidin-2-one Furan-2-yl None Potential antimicrobial/antifungal agent
(4R)-4-Benzyl-1,3-oxazolidin-2-one Benzyl Acryloyl group at C3 Chiral auxiliary in aldol reactions
(4R)-4-(Hydroxymethyl)-1,3-oxazolidin-2-one Hydroxymethyl None Intermediate for drug synthesis
(4R)-4-(Chloromethyl)-3-phenylethyl-oxazolidin-2-one Chloromethyl, phenylethyl None Synthetic intermediate for alkylation
(4R)-3-Octanoyl-4-benzyl-1,3-oxazolidin-2-one Benzyl Octanoyl chain at C3 Asymmetric synthesis applications
(5R)-5-(Azidomethyl)-3-morpholinophenyl-oxazolidin-2-one Azidomethyl, morpholinophenyl Azide group Linezolid-related compound

Key Observations :

  • Furan vs.
  • Hydroxymethyl/Chloromethyl : Polar substituents like hydroxymethyl improve solubility, while chloromethyl groups facilitate further functionalization .
  • Azidomethyl Derivatives : Azide-containing analogs (e.g., linezolid-related compounds) are precursors for "click chemistry," enabling conjugation with biomolecules .

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